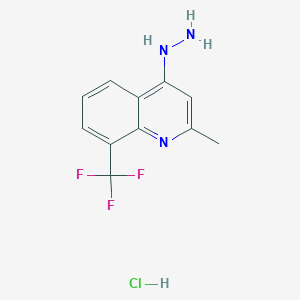

4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride

CAS No.: 1172396-90-5

Cat. No.: VC15906217

Molecular Formula: C11H11ClF3N3

Molecular Weight: 277.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172396-90-5 |

|---|---|

| Molecular Formula | C11H11ClF3N3 |

| Molecular Weight | 277.67 g/mol |

| IUPAC Name | [2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C11H10F3N3.ClH/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14;/h2-5H,15H2,1H3,(H,16,17);1H |

| Standard InChI Key | KNCCLYIYOMLJDU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinoline core with:

-

A methyl group at position 2.

-

A trifluoromethyl group at position 8.

-

A hydrazino group at position 4, protonated as a hydrochloride salt .

The IUPAC name is [2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine hydrochloride, and its SMILES string is CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN.Cl . The trifluoromethyl group introduces strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .

Key Physicochemical Parameters

The low solubility in aqueous media is attributed to the hydrophobic trifluoromethyl group, while the hydrazino group enhances reactivity toward electrophiles .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three primary steps:

-

Quinoline Core Formation: 2-Methyl-8-trifluoromethylquinoline is synthesized via cyclization of substituted anilines with aldehydes under acidic conditions.

-

Hydrazination: The quinoline derivative reacts with hydrazine hydrate in ethanol at 70–80°C, introducing the hydrazino group at position 4.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Conditions:

-

Solvent: Ethanol or methanol.

-

Catalyst: None required for hydrazination.

-

Yield: ~65–75% after purification.

Industrial-Scale Considerations

Industrial production optimizes:

-

Temperature Control: Automated reactors maintain reflux conditions.

-

Purification: Recrystallization or column chromatography ensures >95% purity.

-

Cost Efficiency: Bulk procurement of trifluoromethyl-containing precursors reduces expenses .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s planar quinoline core allows intercalation into enzyme active sites:

-

Kinase Inhibition: Trifluoromethyl groups enhance binding affinity to ATP pockets .

-

Proteasome Inhibition: Observed in analogous compounds with hydrazino motifs .

Applications in Research and Industry

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for anticancer and antimicrobial agents .

-

Derivatization: The hydrazino group reacts with carbonyl compounds to form hydrazones, improving bioavailability .

Material Science

Analytical Chemistry

| Hazard | Precautionary Measures |

|---|---|

| Skin/Irritation (H315, H319) | Use nitrile gloves and goggles |

| Aquatic Toxicity (H410) | Avoid environmental release |

| Respiratory Sensitization | Use fume hoods |

Comparative Analysis with Structural Analogs

| Compound Name | Key Differences | Bioactivity |

|---|---|---|

| 4-Hydrazino-2,5,8-trimethylquinoline | Additional methyl groups | Enhanced antimicrobial activity |

| 4-Chloro-2-methyl-8-trifluoromethylquinoline | Chloro instead of hydrazino group | Antiviral properties |

| 4-Hydrazino-6-trifluoromethylquinoline | Trifluoromethyl at position 6 | Lower logP (3.1) |

The position of the trifluoromethyl group significantly impacts lipophilicity and target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume